![molecular formula C10H15N5NaO10P2 B3363948 CID 16218927 CAS No. 108347-94-0](/img/structure/B3363948.png)
CID 16218927
Overview
Description
CID 16218927, also known as JNJ-63533054, is a small molecule inhibitor that has gained attention in the scientific community for its potential therapeutic applications. This compound has been synthesized and studied extensively, with promising results in preclinical studies. In
Mechanism of Action
CID 16218927 works by inhibiting the activity of a specific protein, which is involved in a variety of cellular processes. This protein plays a key role in the regulation of cell growth and survival, as well as in the immune response. By inhibiting this protein, CID 16218927 can disrupt these processes and potentially lead to the death of cancer cells or the suppression of the immune response in autoimmune disorders.
Biochemical and Physiological Effects:
CID 16218927 has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of a specific protein, which leads to the disruption of cellular processes involved in cell growth and survival. Additionally, CID 16218927 has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of autoimmune disorders.
Advantages and Limitations for Lab Experiments
CID 16218927 has several advantages for lab experiments. It is a small molecule inhibitor, which means that it can be easily synthesized and purified. Additionally, it has been shown to have high specificity for its target protein, which makes it a valuable tool for studying the role of this protein in cellular processes. However, there are also limitations to using CID 16218927 in lab experiments. It is a relatively new compound, and its effects on cellular processes are not yet fully understood. Additionally, it may have off-target effects that could complicate its use in lab experiments.
Future Directions
There are several future directions for the research of CID 16218927. One potential direction is to further study its effects on cancer cells, particularly in combination with other cancer therapies. Additionally, CID 16218927 could be studied further for its potential use in the treatment of autoimmune disorders. Further research could also focus on the development of more potent and specific inhibitors of the target protein, which could lead to the development of more effective therapies. Finally, CID 16218927 could be studied further to better understand its mechanism of action and potential off-target effects.
Scientific Research Applications
CID 16218927 has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of a specific protein, which is involved in a variety of cellular processes. This makes CID 16218927 a promising candidate for the treatment of various diseases, including cancer, inflammation, and autoimmune disorders.
properties
InChI |
InChI=1S/C10H15N5O10P2.Na/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(25-27(20,21)22)6(16)4(24-10)1-23-26(17,18)19;/h2-4,6-7,10,16H,1H2,(H2,11,12,13)(H2,17,18,19)(H2,20,21,22); | |
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Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHPUPSOOFQPMRP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)O)O)OP(=O)(O)O)N.[Na] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N5NaO10P2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40910694 | |
Record name | 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 16218927 | |
CAS RN |
108347-94-0 | |
Record name | 9-(2,5-Di-O-phosphonopentofuranosyl)-9H-purin-6-amine--sodium (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40910694 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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